3-(cyclopropylmethoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c20-17(19-6-5-14(10-19)23-11-12-1-2-12)18-13-3-4-15-16(9-13)22-8-7-21-15/h3-4,9,12,14H,1-2,5-8,10-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPRGSUACWFFEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylmethoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclopropylmethoxy group: This step may involve nucleophilic substitution reactions where a cyclopropylmethoxy group is introduced to the pyrrolidine ring.
Attachment of the benzodioxin moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, to attach the benzodioxin group to the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropylmethoxy group or the benzodioxin moiety.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide.
Substitution: Various substitution reactions can occur, especially at the pyrrolidine ring or the benzodioxin moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: Studying its effects on biological systems and its potential as a therapeutic agent.
Materials Science: Exploring its properties for use in advanced materials or as a building block for polymers.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as receptors or enzymes. The pathways involved could include:
Binding to receptors: Modulating the activity of neurotransmitter receptors or other cell surface receptors.
Enzyme inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.
Comparison with Similar Compounds
N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-(3-Methylphenyl)Pyrrolidine-1-Carboxamide (Compound D399-3051)
This compound (Figure 2) shares the N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carboxamide scaffold with the target molecule but differs in the substituent at the pyrrolidine 2-position (3-methylphenyl vs. 3-cyclopropylmethoxy) .
- Key Differences: Substituent Bulk and Lipophilicity: The 3-methylphenyl group introduces greater aromatic bulk and lipophilicity (logP ≈ 3.2) compared to the cyclopropylmethoxy group (logP ≈ 2.5), which may alter membrane permeability and target engagement.
3',4'-(1",4"-Dioxino)Flavone Derivatives
Flavones containing a 1,4-dioxane ring, such as 3',4'-(1",4"-dioxino)flavone (4f) and its hydroxymethyl analog (4g), were evaluated for antihepatotoxic activity in rats .
- Functional Comparison: Benzodioxin vs. Dioxane: The target compound’s benzodioxin moiety shares structural similarity with the dioxane ring in these flavones, which is critical for hepatoprotective activity. However, the flavones’ activity is attributed to their flavonoid backbone, whereas the target compound’s pyrrolidine carboxamide scaffold may target different pathways. Substituent Impact: The hydroxymethyl group in 4g improved activity over 4f, suggesting that polar substituents on the dioxane/dioxin ring enhance efficacy. The cyclopropylmethoxy group in the target compound may similarly optimize solubility and binding .
Pharmacologically Complex Derivatives from Patent Literature
The patent-published compound 3-(5-{[(1R,2S)-2-[(2,2-difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide (XIV) shares the 2,3-dihydro-1,4-benzodioxin-6-yl group but incorporates additional functional groups (e.g., difluoropropanoyl, indazol, tetrahydrofuran) .
- Key Contrasts :
- Structural Complexity : Compound XIV is a multi-ring system with stereochemical complexity, likely designed for high-affinity kinase or protease inhibition. In contrast, the target compound’s simpler structure suggests broader applicability in lead optimization.
- Synthetic Accessibility : The target compound avoids fluorinated and stereocentered components, simplifying synthesis and scalability compared to XIV .
Implications for Structure-Activity Relationships (SAR)
- Benzodioxin Positioning : The 6-position of the benzodioxin ring is conserved across analogs, indicating its role as a pharmacophore anchor.
- Pyrrolidine Modifications : Substituents on the pyrrolidine ring (e.g., cyclopropylmethoxy vs. methylphenyl) critically modulate logP, bioavailability, and target selectivity.
- Metabolic Stability : The cyclopropyl group in the target compound may confer resistance to oxidative metabolism, a advantage over alkyl or aromatic substituents .
Biological Activity
3-(cyclopropylmethoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it includes a pyrrolidine core linked to a benzodioxin moiety, which is significant for its biological interactions. The cyclopropylmethoxy group enhances its lipophilicity, potentially affecting its receptor binding and metabolic stability.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Cannabinoid Receptors : The compound may exhibit activity at cannabinoid receptors, particularly CB1 and CB2, which are implicated in appetite regulation and metabolic processes .
- Poly(ADP-ribose) Polymerase (PARP) Inhibition : Similar compounds have shown promise as PARP inhibitors, which are important in cancer therapy due to their role in DNA repair mechanisms .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Antiproliferative Activity : It has been tested against various cancer cell lines with promising results in inhibiting cell growth.
- Metabolic Effects : The compound has shown potential in modulating lipid profiles and reducing serum lipid parameters in metabolic syndrome models .
In Vivo Studies
Animal studies have provided insights into the pharmacokinetics and efficacy of the compound. Notable findings include:
- Weight Management : In models of obesity, the compound demonstrated a capacity to reduce body weight and improve metabolic markers.
- Behavioral Effects : Its interaction with the endocannabinoid system suggests potential applications in addressing anxiety and mood disorders.
Case Study 1: Cannabinoid Receptor Antagonism
A study focusing on cyclopropyl-containing compounds highlighted the effectiveness of similar structures as CB1 antagonists. These compounds exhibited high binding affinities (K(i) < 5 nM) and were able to significantly alter feeding behavior in rodent models .
Case Study 2: Cancer Treatment
Another investigation into related pyrrolidine derivatives revealed their potential as effective PARP inhibitors. These compounds were tested against breast cancer cell lines (MDA-MB-436) and showed superior cytotoxicity compared to established treatments like veliparib .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
